molecular formula C19H16ClN3O B11358406 1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea

1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea

Cat. No.: B11358406
M. Wt: 337.8 g/mol
InChI Key: FNXRBLZZZRUARH-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a pyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea typically involves the reaction of 4-chlorobenzyl chloride with phenyl isocyanate and 2-aminopyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Preparation of 4-Chlorobenzyl Chloride: 4-Chlorobenzyl chloride is prepared by the chlorination of 4-chlorotoluene.

    Reaction with Phenyl Isocyanate: 4-Chlorobenzyl chloride is reacted with phenyl isocyanate in the presence of a base such as triethylamine to form the intermediate product.

    Reaction with 2-Aminopyridine: The intermediate product is then reacted with 2-aminopyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • 1-(4-Chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole

Uniqueness

1-(4-Chlorobenzyl)-3-phenyl-1-pyridin-2-ylurea is unique due to its combination of a chlorobenzyl group, a phenyl group, and a pyridinyl group attached to a urea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-phenyl-1-pyridin-2-ylurea

InChI

InChI=1S/C19H16ClN3O/c20-16-11-9-15(10-12-16)14-23(18-8-4-5-13-21-18)19(24)22-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,24)

InChI Key

FNXRBLZZZRUARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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